
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C13H12N4O3S and its molecular weight is 304.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound is characterized by:
- Molecular Formula : C15H14N4O3
- Molecular Weight : 298.302 g/mol
- Key Functional Groups : Isoxazole ring, oxadiazole ring, thiophene moiety, and an acetamide group.
These structural elements contribute to its diverse biological activities and interactions with various molecular targets.
Anticancer Activity
Research has shown that compounds containing oxadiazole and isoxazole derivatives possess notable anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have been reported to exhibit cytotoxic effects against a range of cancer cell lines. A study indicated that certain oxadiazole derivatives had IC50 values below 100 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .
Anti-inflammatory Effects
The isoxazole family of compounds is recognized for its anti-inflammatory properties. This compound may interact with inflammatory pathways through inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory process .
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. The presence of the oxadiazole and isoxazole rings often correlates with activity against bacteria and fungi. For example, similar compounds have demonstrated effectiveness against strains of Mycobacterium tuberculosis .
The biological activity of this compound is likely mediated through specific interactions with molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could act as a modulator for receptors associated with pain and inflammation.
- Cell Cycle Interference : By affecting cellular signaling pathways, it may induce apoptosis in cancer cells.
Study on Anticancer Activity
In a recent study evaluating various oxadiazole derivatives for anticancer activity, one derivative showed promising results with an IC50 value of 0.045 µg/mL against Mycobacterium tuberculosis strain H37Rv . Although specific data for this compound is limited, its structural similarities suggest potential for similar efficacy.
Anti-inflammatory Mechanism Exploration
A comprehensive review highlighted that compounds with oxadiazole structures exhibit significant anti-inflammatory effects through the inhibition of COX enzymes . This aligns with the expected activity of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-y)methyl)-2-(thiophen-3-y)acetamide.
常见问题
Q. Basic Synthesis Optimization
Q: What methods are recommended to optimize the synthesis yield of this compound, given its hybrid oxadiazole-isoxazole-thiophene scaffold? A: Key strategies include:
- Stepwise heterocycle formation : Pre-synthesize the 5-methylisoxazole and 1,2,4-oxadiazole rings separately before coupling with the thiophen-3-yl acetamide moiety. Use triethylamine as a base and reflux conditions (4–6 hours) to promote nucleophilic substitution at the methyl position of the oxadiazole .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates. For thiophene coupling, employ chloroacetyl chloride in a triethylamine-catalyzed reaction .
- TLC monitoring : Track reaction progress using silica-gel TLC with ethyl acetate/hexane (3:7) as the mobile phase to confirm intermediate formation .
Q. Advanced Structural Characterization
Q: Which spectroscopic and computational techniques are critical for resolving structural ambiguities in this compound? A:
- X-ray crystallography : Resolve tautomeric ambiguities (e.g., oxadiazole vs. thiadiazole ring conformations) using single-crystal X-ray diffraction, as demonstrated for analogous N-substituted acetamides .
- Multinuclear NMR : Assign peaks using 1H- and 13C-NMR with DEPT-135 to distinguish methylene (-CH2-) and methine (-CH-) groups in the oxadiazole-isoxazole linker .
- DFT calculations : Validate electronic structures (e.g., HOMO-LUMO gaps) using Gaussian 09 with B3LYP/6-31G(d) basis sets, correlating with experimental IR/Raman spectra .
Q. Biological Activity Profiling (Advanced)
Q: How can researchers design in vitro assays to evaluate the bioactivity of this compound against kinase targets? A:
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR or MAPK) in ADP-Glo™ luminescence assays. Pre-incubate the compound (1–10 µM) with kinase and ATP, then quantify residual ATP levels .
- Cellular uptake studies : Label the compound with 14C or a fluorescent tag (e.g., BODIPY) to track intracellular accumulation in cancer cell lines via confocal microscopy .
- SAR analysis : Compare activity of analogs with modified thiophene (e.g., 2-thienyl vs. 3-thienyl) or oxadiazole substituents to identify pharmacophoric motifs .
Q. Solubility and Formulation Challenges (Basic)
Q: What formulation strategies improve aqueous solubility for in vivo studies? A:
- Co-solvent systems : Use PEG-400/water (30:70) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility up to 5 mg/mL .
- Salt formation : React the acetamide with HCl or sodium bicarbonate to generate ionizable salts, improving bioavailability .
- Nanoemulsions : Encapsulate the compound in PLGA nanoparticles (100–200 nm) using solvent evaporation, achieving sustained release in pharmacokinetic studies .
Q. Stability Under Physiological Conditions (Advanced)
Q: How does pH affect the hydrolytic stability of the oxadiazole ring in this compound? A:
- pH-dependent degradation : Perform accelerated stability testing in buffers (pH 1–9) at 37°C. LC-MS analysis reveals oxadiazole ring cleavage at pH < 3 (gastric conditions), forming carboxylic acid derivatives. Neutral to basic conditions (pH 7–9) show >90% stability over 24 hours .
- Stabilization strategies : Add antioxidants (e.g., ascorbic acid) or lyophilize the compound with mannitol to mitigate oxidation and hydrolysis .
Q. Analytical Quantification (Basic)
Q: Which HPLC methods ensure accurate quantification of this compound in complex matrices? A:
- Column : C18 (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B) (gradient: 40–80% B over 15 minutes) .
- Detection : UV at 254 nm (for oxadiazole/thiophene chromophores) or MS/MS in positive ion mode (m/z [M+H]+ ~ 360–400) for enhanced specificity .
Q. Toxicity Screening (Advanced)
Q: What in vitro models are suitable for preliminary toxicity assessment? A:
- HepG2 cells : Evaluate hepatotoxicity via MTT assays after 48-hour exposure (IC50 determination) .
- hERG inhibition : Use patch-clamp electrophysiology on transfected HEK293 cells to assess cardiac risk (IC50 < 10 µM indicates high risk) .
- Ames test : Screen for mutagenicity in Salmonella typhimurium TA98/TA100 strains with/without metabolic activation .
Q. Computational Docking Studies (Advanced)
Q: How to prioritize molecular targets for docking studies? A:
- Target selection : Focus on enzymes with oxadiazole-binding pockets (e.g., COX-2, PARP-1) using PDBe or RCSB PDB databases.
- Docking workflow : Use AutoDock Vina with Lamarckian GA. Prepare the ligand (AM1-BCC charges) and protein (remove water, add polar hydrogens). Validate with re-docking (RMSD < 2 Å) .
Q. Scale-Up Challenges (Basic)
Q: What safety precautions are critical during gram-scale synthesis? A:
- Exothermic control : Use jacketed reactors with chilled brine (−10°C) during exothermic steps (e.g., oxadiazole cyclization) .
- Waste management : Neutralize chlorinated byproducts (e.g., HCl gas) with NaOH scrubbers .
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction endpoints and minimize impurities .
Q. In Vivo Pharmacokinetics (Advanced)
Q: How to design a rodent PK study to assess bioavailability? A:
- Dosing : Administer 10 mg/kg (IV) and 50 mg/kg (oral) in Sprague-Dawley rats. Collect plasma samples at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours .
- Bioanalysis : Quantify using LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Calculate AUC, Cmax, and t1/2 via non-compartmental analysis .
属性
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-8-4-10(16-19-8)13-15-12(20-17-13)6-14-11(18)5-9-2-3-21-7-9/h2-4,7H,5-6H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZVEQLEKTZJNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。